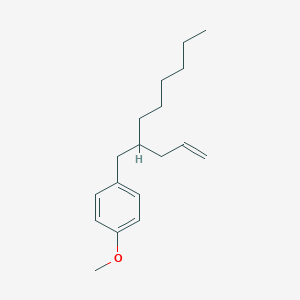
Agn-PC-0nhk5A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Agn-PC-0nhk5A would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Agn-PC-0nhk5A can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Agn-PC-0nhk5A has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it useful in studying cellular processes and interactions.
Medicine: this compound has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mécanisme D'action
The mechanism of action of Agn-PC-0nhk5A involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors, modulating enzyme activity, or altering cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Agn-PC-0nhk5A include other biogenic alkylphenols and related chemical entities. Some examples are:
- AGN-PC-0CUK9P
- AGN-PC-0JKHFR
- This compound
Uniqueness
This compound stands out due to its specific chemical structure and unique properties, which may offer advantages in certain applications compared to other similar compounds. Its distinct reactivity and biological activity make it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
502760-15-8 |
|---|---|
Formule moléculaire |
C18H28O |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
1-methoxy-4-(2-prop-2-enyloctyl)benzene |
InChI |
InChI=1S/C18H28O/c1-4-6-7-8-10-16(9-5-2)15-17-11-13-18(19-3)14-12-17/h5,11-14,16H,2,4,6-10,15H2,1,3H3 |
Clé InChI |
NAKZSRDUHQTEEP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC=C)CC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14226068.png)
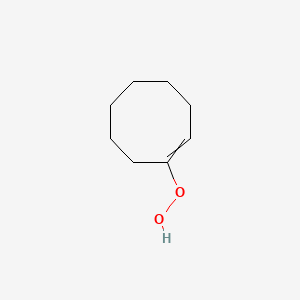

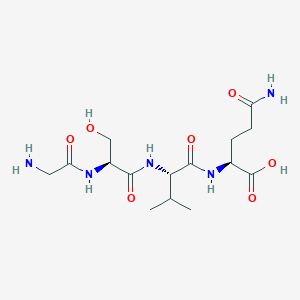
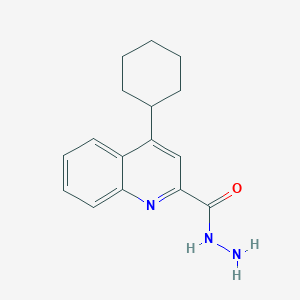
![4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14226101.png)
methanone](/img/structure/B14226104.png)
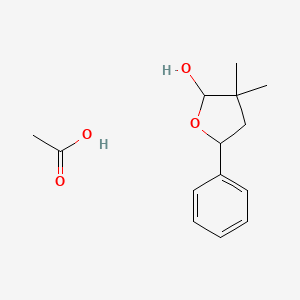
![benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate](/img/structure/B14226134.png)
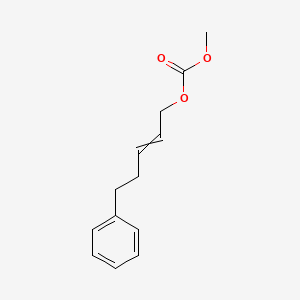

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)
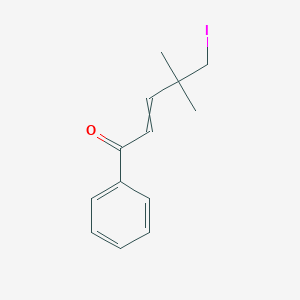
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226169.png)
